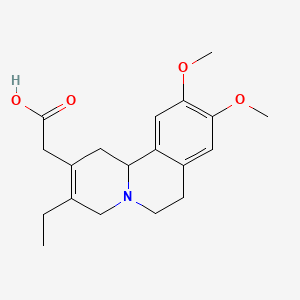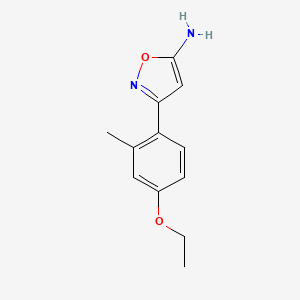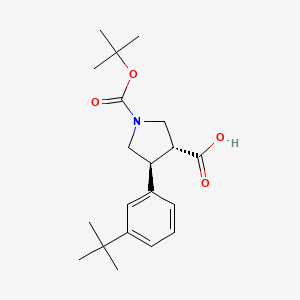
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid is a complex organic compound with a unique structure. It belongs to the class of benzoquinolizines, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid involves multiple steps. One of the key synthetic routes includes the total synthesis from the (–)-ester (ethyl 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-benzoquinolizine-2-acetate) of known configuration . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anti-cancer properties.
Industry: The compound can be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-benzoquinolizine: A closely related compound with similar structural features.
6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-diol: Another compound with a similar core structure but different functional groups.
Uniqueness
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid stands out due to its specific acetic acid functional group, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
84254-95-5 |
|---|---|
Fórmula molecular |
C19H25NO4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizin-2-yl)acetic acid |
InChI |
InChI=1S/C19H25NO4/c1-4-12-11-20-6-5-13-8-17(23-2)18(24-3)10-15(13)16(20)7-14(12)9-19(21)22/h8,10,16H,4-7,9,11H2,1-3H3,(H,21,22) |
Clave InChI |
MRYCPUFOGFAHTC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)

![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)





![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)
![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)


